4-(Aminomethyl)benzenesulfonic acid

Descripción

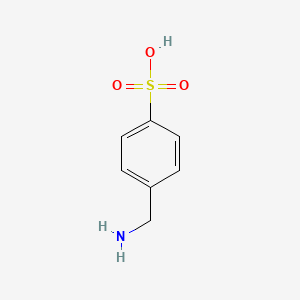

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVXAVWJOAZDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178642 | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-24-0 | |

| Record name | 4-(Aminomethyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl Benzenesulfonic Acid

Established Reaction Pathways for the Preparation of 4-(Aminomethyl)benzenesulfonic Acid

The preparation of this compound is primarily achieved through three well-established synthetic routes, each starting from a common aromatic precursor and involving a series of functional group transformations.

Route 1: From p-Toluenesulfonic Acid

This pathway begins with the sulfonation of toluene (B28343), a widely available starting material. The methyl group of the resulting p-toluenesulfonic acid is then functionalized, typically via halogenation, to create a reactive site for the introduction of the amino group.

Sulfonation of Toluene: Toluene is treated with concentrated sulfuric acid to yield p-toluenesulfonic acid. The reaction is an electrophilic aromatic substitution, where the methyl group directs the incoming sulfonic acid group primarily to the para position. spegroup.ruatamanchemicals.com To drive the reversible reaction to completion, water generated during the reaction is often removed. spegroup.ru

Benzylic Bromination: The methyl group of p-toluenesulfonic acid is converted to a bromomethyl group. This is a free-radical substitution reaction, commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN in a suitable solvent such as carbon tetrachloride. ysu.edursc.orgijcea.org

Amination: The resulting 4-(bromomethyl)benzenesulfonic acid is converted to the final product. Direct amination with ammonia (B1221849) can be used, but this method risks over-alkylation, forming secondary and tertiary amines. A more controlled and widely used method is the Gabriel synthesis . wikipedia.orgmasterorganicchemistry.com This involves reacting the brominated intermediate with potassium phthalimide (B116566), followed by the cleavage of the resulting N-alkylphthalimide with hydrazine (B178648) (the Ing-Manske procedure) or acid/base hydrolysis to release the primary amine. wikipedia.orgnrochemistry.comlibretexts.org The Gabriel synthesis is advantageous as the phthalimide nitrogen is not nucleophilic after the initial alkylation, preventing further reactions. masterorganicchemistry.comorganic-chemistry.org

Route 2: From 4-Cyanobenzenesulfonic Acid

A more direct route involves the reduction of a nitrile group. This pathway leverages the reliable conversion of nitriles to primary amines.

Preparation of 4-Cyanobenzenesulfonic Acid: This intermediate can be prepared through methods such as the sulfonation of benzonitrile (B105546) or via a Sandmeyer reaction on sulfanilic acid. The compound is commercially available as a salt. sigmaaldrich.com

Nitrile Reduction: The cyano group of 4-cyanobenzenesulfonic acid is reduced to an aminomethyl group. Catalytic hydrogenation is the most common method for this transformation. Catalysts such as Raney Nickel are highly effective for this reduction, often conducted in a solvent like ethanol. masterorganicchemistry.comumich.edusemanticscholar.org This method is often preferred due to its high efficiency and the formation of clean products.

Route 3: From 4-Formylbenzenesulfonic Acid

This pathway utilizes the reductive amination of an aldehyde, which is a fundamental transformation in amine synthesis.

Preparation of 4-Formylbenzenesulfonic Acid: This starting material, also known as p-sulfobenzaldehyde, is a known compound. nih.gov It can be synthesized via the oxidation of p-toluenesulfonic acid.

Reductive Amination: 4-Formylbenzenesulfonic acid is reacted with an ammonia source to form an intermediate imine. The imine is then reduced in situ to the desired aminomethyl group. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂/Pd-C). This one-pot procedure is a versatile method for amine synthesis. google.com

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Starting Material | Key Intermediates | Key Reactions | General Notes |

|---|---|---|---|---|

| Route 1 | Toluene | p-Toluenesulfonic acid; 4-(Bromomethyl)benzenesulfonic acid | Sulfonation, Radical Bromination, Amination (Gabriel Synthesis) | Multi-step but uses readily available starting materials. Gabriel synthesis ensures formation of the primary amine. spegroup.ruwikipedia.org |

| Route 2 | 4-Cyanobenzenesulfonic acid | None | Nitrile Reduction (Catalytic Hydrogenation) | A very direct and often high-yielding route. umich.edu |

| Route 3 | 4-Formylbenzenesulfonic acid | Imine intermediate | Reductive Amination | A classic and reliable method for amine synthesis from carbonyls. google.com |

Development of Novel Synthetic Approaches and Route Optimization

Research into the synthesis of this compound and related compounds focuses on improving efficiency, safety, and environmental compatibility.

One area of optimization involves the cleavage step in the Gabriel synthesis. While effective, the use of hydrazine, a hazardous reagent, is a drawback. libretexts.org Alternative methods using strong acid or base hydrolysis can be employed, though they may require harsh conditions. libretexts.org The development of alternative Gabriel reagents that hydrolyze more readily under milder conditions represents an area of ongoing research. wikipedia.org

For the nitrile reduction pathway, optimization has focused on the catalytic system. A reported method utilizes a combination of Raney Nickel and potassium borohydride (KBH₄) in dry ethanol. umich.edusemanticscholar.org This system provides a mild and efficient method for the direct hydrogenation of nitriles to primary amines, achieving high yields at room temperature for aliphatic nitriles and at 50°C for aromatic nitriles, and notably avoids the need for a high-pressure hydrogen atmosphere. umich.edusemanticscholar.org

In the bromination of toluene derivatives, traditional solvents like carbon tetrachloride are effective but are now heavily restricted due to toxicity. google.com Research has explored alternative solvents like chlorobenzene (B131634) or ethyl acetate (B1210297) for radical brominations, improving the safety profile of the synthesis. google.com

Mechanistic Studies of Key Synthetic Steps and Intermediates

Understanding the mechanisms of the core reactions is crucial for optimizing the synthesis.

Electrophilic Aromatic Sulfonation: The sulfonation of toluene proceeds via the attack of an electrophile, typically SO₃ or HSO₃⁺, on the electron-rich benzene (B151609) ring. spegroup.ru The methyl group is an activating, ortho-para director, leading to a mixture of products. However, the para product is sterically less hindered and often favored thermodynamically, especially at higher temperatures.

Free-Radical Benzylic Bromination: This reaction proceeds through a classic three-step radical chain mechanism:

Initiation: A radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals then react with NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of p-toluenesulfonic acid, forming a stable benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the product, 4-(bromomethyl)benzenesulfonic acid, and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

Gabriel Synthesis Mechanism: This process involves two main stages:

N-Alkylation: The phthalimide anion, a potent nitrogen nucleophile, attacks the electrophilic benzylic carbon of 4-(halomethyl)benzenesulfonic acid in a standard Sₙ2 reaction. masterorganicchemistry.com

Amine Liberation: In the Ing-Manske procedure, hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the N-substituted phthalimide. nrochemistry.comlibretexts.org A sequence of intramolecular reactions leads to the formation of a stable cyclic phthalhydrazide (B32825) precipitate and the liberation of the primary amine. nrochemistry.comlibretexts.org

Catalytic Hydrogenation of Nitriles: The reduction of a nitrile on a catalyst surface like Raney Nickel is a heterogeneous catalytic process. The nitrile and hydrogen gas adsorb onto the high-surface-area nickel catalyst. masterorganicchemistry.com The C≡N triple bond is sequentially reduced, first to an imine intermediate (C=NH) and then to the primary amine (-CH₂-NH₂). The catalyst facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the pi bonds of the nitrile.

Catalytic Systems and Conditions for Enhanced Synthesis Yield and Selectivity

The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity in the synthesis of this compound.

Table 2: Catalytic Systems and Optimized Conditions

| Reaction Step | Catalytic System | Typical Conditions | Purpose & Notes |

|---|---|---|---|

| Sulfonation | H₂SO₄ (reagent and catalyst) | Elevated temperature (e.g., 100-120°C) | Promotes electrophilic substitution. Higher temperatures favor the para-isomer. spegroup.ru |

| Benzylic Bromination | Radical Initiator (AIBN or Benzoyl Peroxide) | Reflux in a non-polar solvent (e.g., CCl₄, chlorobenzene) with NBS. ysu.edursc.org | Initiates the radical chain reaction for selective bromination at the benzylic position. |

| Nitrile Reduction | Raney Nickel / H₂ | High pressure H₂ gas, various solvents (e.g., ethanol). | Classic, effective method for nitrile reduction. Raney Ni is a highly active catalyst. masterorganicchemistry.com |

| Raney Nickel / KBH₄ | Dry ethanol, room temp to 50°C. umich.edusemanticscholar.org | A milder, optimized system that avoids high-pressure H₂. The molar ratio of substrate:Raney Ni:KBH₄ is typically optimized (e.g., 1:1:4) for high yields (>80%). umich.edusemanticscholar.org | |

| Reductive Amination | Pd/C / H₂ | Ethanol/Ammonia solvent system, H₂ pressure. | Catalyzes the reduction of the in-situ formed imine intermediate. |

For the sulfonation of toluene, controlling the temperature is key to maximizing the yield of the desired p-toluenesulfonic acid over the ortho isomer. In the nitrile reduction using the Raney Ni/KBH₄ system, studies have shown that a molar ratio of 1:1:4 (nitrile:catalyst:borohydride) at room temperature for 45 minutes provides excellent yields (e.g., 92%) for related substrates. umich.edu

Scale-Up Considerations for Laboratory and Research Production

Transitioning the synthesis of this compound from a laboratory benchtop to larger-scale research production introduces several practical challenges.

Reaction Control: The initial sulfonation of toluene is exothermic and requires careful temperature management to ensure safety and selectivity. On a larger scale, efficient heat dissipation using appropriate reactor systems is critical.

Reagent Handling: Several reagents used in these pathways are hazardous. NBS is a corrosive solid, benzoyl peroxide can be explosive under certain conditions, and hydrazine is highly toxic and reactive. ysu.edulibretexts.org Scaling up requires specialized handling procedures and engineering controls.

Work-up and Purification: The isolation of intermediates and the final product can be challenging at scale. The Gabriel synthesis, for example, produces a phthalhydrazide precipitate that must be efficiently filtered. wikipedia.org Recrystallization, a common lab purification technique, may be less efficient for large quantities, necessitating alternative methods like slurry washes or the use of different solvent systems.

Route Selection: For larger-scale production, the nitrile reduction pathway (Route 2) is often the most attractive. It is a more convergent synthesis with fewer steps compared to the route from toluene. Furthermore, catalytic hydrogenations are common and well-understood industrial processes, and the development of systems that avoid high-pressure hydrogen (like the Raney Ni/KBH₄ method) can simplify reactor requirements. umich.edusemanticscholar.org

Waste Management: Large-scale synthesis generates significant waste streams, including spent catalysts and solvent mixtures. Environmentally responsible disposal and potential for catalyst recycling are important considerations. For example, Raney Nickel is pyrophoric and requires careful handling during filtration and disposal.

Advanced Spectroscopic and Chromatographic Characterization of 4 Aminomethyl Benzenesulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(aminomethyl)benzenesulfonic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the chemical environment of each nucleus and the connectivity between atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons on the benzene (B151609) ring typically appear as a set of doublets in the aromatic region (approximately 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely produce a singlet in the range of 3.5-4.5 ppm. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. It would show distinct signals for the four unique carbon atoms in the structure: two signals for the substituted aromatic carbons, two signals for the unsubstituted aromatic carbons, and one signal for the methylene carbon. The chemical shifts provide insight into the electronic environment of each carbon atom. For example, data from related compounds like 4-aminobenzoic acid show aromatic carbon signals between approximately 113 and 153 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is based on established chemical shift ranges for similar functional groups and substitution patterns.

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic C-H (ortho to -SO₃H) | ~7.8 | Doublet (d) |

| ¹H | Aromatic C-H (ortho to -CH₂NH₂) | ~7.4 | Doublet (d) |

| ¹H | Methylene (-CH₂-) | ~4.0 | Singlet (s) |

| ¹H | Amine (-NH₂) | Variable (e.g., 2.0-5.0) | Broad Singlet (br s) |

| ¹³C | Aromatic C-SO₃H | ~145 | Singlet |

| ¹³C | Aromatic C-CH₂NH₂ | ~135 | Singlet |

| ¹³C | Aromatic C-H (ortho to -SO₃H) | ~128 | Singlet |

| ¹³C | Aromatic C-H (ortho to -CH₂NH₂) | ~126 | Singlet |

| ¹³C | Methylene (-CH₂-) | ~45 | Singlet |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to further confirm the assignments by establishing correlations between protons and carbons.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectrometry, is crucial for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint.

The FT-IR spectrum of this compound is expected to display several key absorption bands. The sulfonic acid group (-SO₃H) gives rise to strong and characteristic stretching vibrations. Asymmetric and symmetric S=O stretching bands are typically observed in the regions of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively. The S-O single bond stretch appears around 800-900 cm⁻¹. The primary amine (-NH₂) group is identified by N-H stretching vibrations, usually appearing as two bands in the 3300-3500 cm⁻¹ range for a primary amine, and N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring gives a strong band in the 800-850 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary data. While S=O stretches are also visible in Raman spectra, C-C stretching vibrations of the aromatic ring, which appear in the 1400-1650 cm⁻¹ region, are often more intense in Raman than in IR.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges for the specified functional groups observed in related sulfonamide and amine compounds. researchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | IR | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | IR | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Ring Stretch | IR, Raman | 1450 - 1600 | Medium (IR), Strong (Raman) |

| S=O Asymmetric Stretch | IR | 1340 - 1350 | Strong |

| S=O Symmetric Stretch | IR | 1150 - 1165 | Strong |

| C-N Stretch | IR | 1200 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | IR | 800 - 850 | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₉NO₃S), the exact monoisotopic mass is 187.03032 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound, which can be analyzed in both positive and negative ion modes.

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 188.03760. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at an m/z of about 186.02304. uni.lu Tandem mass spectrometry (MS/MS) experiments on these precursor ions would reveal characteristic fragmentation patterns. A likely fragmentation pathway would involve the loss of the sulfonic acid group (SO₃, 80 Da) or the cleavage of the benzylic C-C bond, leading to fragments that help confirm the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from computational predictions. uni.lu

| Adduct | Formula | m/z (Predicted) | Ion Mode |

| [M+H]⁺ | [C₇H₁₀NO₃S]⁺ | 188.03760 | Positive |

| [M+Na]⁺ | [C₇H₉NNaO₃S]⁺ | 210.01954 | Positive |

| [M-H]⁻ | [C₇H₈NO₃S]⁻ | 186.02304 | Negative |

| [M+K]⁺ | [C₇H₉KNO₃S]⁺ | 225.99348 | Positive |

| [M+NH₄]⁺ | [C₇H₁₃N₂O₃S]⁺ | 205.06414 | Positive |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar compounds like this. A typical method would utilize a C18 or C8 stationary phase. Due to the compound's polar nature, a highly aqueous mobile phase is often required for retention. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid, phosphoric acid, or trifluoroacetic acid to ensure good peak shape by suppressing the ionization of the sulfonic acid and protonating the amine. sielc.comnih.gov Detection is typically achieved using a UV detector, often set at a wavelength around 220 nm or 265 nm where the benzene ring absorbs. sielc.comwu.ac.th This method can effectively separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination. wu.ac.th

Table 4: Representative HPLC Method for Purity Analysis This table outlines a general method based on principles for analyzing related benzenesulfonic acids. sielc.comnih.gov

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Injection Volume | 5-10 µL |

| Detection | UV at ~220 nm or ~265 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of this compound by GC-MS is not feasible due to its high polarity, low volatility, and thermal instability. nih.gov To make it amenable to GC analysis, a chemical derivatization step is required. This process converts the polar -NH₂ and -SO₃H groups into non-polar, volatile, and thermally stable moieties. A common approach for amino acids and related compounds is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.com Following derivatization, the resulting compound can be separated on a standard GC column and detected by MS, which provides both high sensitivity and structural confirmation. mdpi.com This technique is particularly useful for identifying and quantifying trace-level impurities.

X-Ray Diffraction Analysis for Solid-State Structure and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable, diffraction-quality single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. youtube.com

A key structural feature of interest is the zwitterionic nature of the compound in the solid state. It is highly probable that the acidic proton from the sulfonic acid group transfers to the basic amino group, resulting in a sulfonate anion (-SO₃⁻) and a benzylammonium cation (-CH₂NH₃⁺). X-ray crystallography can confirm this by accurately locating the positions of the hydrogen atoms. dartmouth.edu

Furthermore, the analysis reveals detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium (B1175870) and sulfonate groups, and π-π stacking of the benzene rings. dartmouth.edu This information is fundamental to understanding the material's physical properties, such as its melting point, solubility, and crystal habit. While crystallography is the most powerful tool for this purpose, obtaining suitable crystals can be a significant challenge. nih.gov

Derivatization Chemistry and Functionalization Strategies of 4 Aminomethyl Benzenesulfonic Acid

Synthesis of Novel Aminomethylbenzenesulfonate Derivatives

The synthesis of novel derivatives from 4-(aminomethyl)benzenesulfonic acid and its structural analogs primarily involves reactions targeting the reactive amino group. These transformations lead to the formation of a diverse range of compounds with tailored properties.

One common strategy is the formation of Schiff bases through the condensation of the amino group with various aromatic aldehydes. For instance, Schiff base derivatives have been synthesized by reacting 4-(2-aminoethyl)benzenesulfonamide (B156865) with different aromatic aldehydes. nih.gov Although this example uses a close structural analog, the principle is directly applicable to this compound. The reaction typically proceeds by refluxing the sulfonamide and the aldehyde in a suitable solvent like ethanol. researchgate.netajol.info The resulting imine (Schiff base) can be further reduced, for example with sodium borohydride (B1222165) (NaBH4), to yield stable secondary amine derivatives. nih.gov

Another significant class of derivatives is azo dyes . These are synthesized via diazotization of the amino group followed by coupling with a suitable aromatic partner. For example, azo dyes incorporating a benzenesulfonic acid moiety are widely used as coloring agents. The synthesis involves the diazotization of an aminobenzenesulfonic acid derivative and subsequent coupling with an amino- or hydroxyl-containing aromatic compound. This methodology can be adapted to this compound to create a variety of colored compounds for applications such as textile dyeing and as biological stains. nih.gov

Furthermore, the amino group can be acylated to form amides . This can be achieved by reacting this compound with acyl chlorides or anhydrides. While specific examples for the title compound are not abundant in readily available literature, the general reactivity of an amino group towards acylation is a fundamental and widely practiced transformation in organic synthesis.

The following table summarizes some of the key derivative classes synthesized from aminosulfonic acids and their general synthetic approaches.

| Derivative Class | General Synthetic Approach | Reactants |

| Schiff Bases | Condensation Reaction | Aromatic Aldehydes |

| Secondary Amines | Reduction of Schiff Bases | Reducing agents (e.g., NaBH4) |

| Azo Dyes | Diazotization and Azo Coupling | Nitrous Acid, Coupling Agent |

| Amides | Acylation | Acyl Halides, Anhydrides |

Regioselective Functionalization of the Aromatic Ring and Side Chains

Regioselective functionalization of this compound allows for precise control over the location of new substituents, which is crucial for tailoring the molecule's properties. The inherent electronic nature of the existing functional groups dictates the regiochemistry of these reactions.

Functionalization of the Side Chain:

The primary site for side-chain functionalization is the aminomethyl group . As a primary amine, it readily undergoes reactions such as:

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups.

N-Acylation: Formation of amides, as mentioned previously.

Formation of Schiff Bases: Condensation with aldehydes and ketones. nih.govresearchgate.net

These reactions are generally highly regioselective for the amino group due to its high nucleophilicity compared to the deactivated aromatic ring.

Functionalization of the Aromatic Ring:

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the two substituents:

The aminomethyl group (-CH₂NH₂) is an activating group and an ortho, para-director. However, under acidic conditions often used for EAS, the amino group will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group.

The sulfonic acid group (-SO₃H) is a strongly deactivating group and a meta-director.

Therefore, the regiochemical outcome of EAS reactions will depend on the reaction conditions. In neutral or basic media, substitution will be directed to the positions ortho to the aminomethyl group. Under strongly acidic conditions, both substituents will direct incoming electrophiles to the positions meta to the sulfonic acid group, which are also ortho to the aminomethyl group. This interplay allows for some degree of control over the substitution pattern.

Development of Conjugates and Adducts for Specific Research Applications

The ability to form conjugates and adducts with other molecules makes this compound a valuable building block for creating tools for specific research purposes.

Azo Dye Conjugates: As previously discussed, the synthesis of azo dyes from this compound leads to colored compounds. These can be used as:

Biological Stains: For visualizing specific cellular components or tissues. nih.gov

pH Indicators: The color of some azo dyes is pH-dependent.

Fluorescent Labels: The amino group can be reacted with fluorescent tags to create probes for biological imaging. While specific examples for this compound are not prevalent, the general strategy of labeling amines with fluorophores is a cornerstone of molecular biology. For instance, reagents like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) are used for labeling amino groups, although they can also react with other functional groups. nih.gov The sulfonic acid group in this compound could enhance the water solubility of such fluorescent conjugates.

Schiff Base Adducts: The formation of Schiff bases can be considered the creation of adducts with aldehydes or ketones. These adducts themselves can have interesting properties and applications, for example, as ligands for metal complexes or as intermediates in the synthesis of more complex molecules. nih.govresearchgate.netajol.info

The table below provides examples of potential conjugates and adducts and their research applications.

| Conjugate/Adduct Type | Potential Application |

| Azo Dye Conjugates | Biological Staining, pH Indicators |

| Fluorescently Labeled Conjugates | Fluorescent Probes for Bioimaging |

| Schiff Base Adducts | Ligands for Metal Complexes, Synthetic Intermediates |

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

Understanding the kinetics and thermodynamics of the derivatization reactions of this compound is essential for optimizing reaction conditions and predicting product formation. While specific data for this exact compound is limited, studies on closely related aminosulfonic acids provide valuable insights.

Kinetics:

A kinetic study on the reaction between nitrous acid and sulfamic acid (H₃NSO₃) provides a model for the diazotization step in azo dye synthesis. osti.gov The rate of this reaction is crucial for the efficient formation of the diazonium salt intermediate. Similarly, the kinetics of Schiff base formation are influenced by factors such as the reactivity of the aldehyde, the pH of the reaction medium, and the temperature.

Thermodynamics:

Thermodynamic data for the closely related compound sulfanilic acid (p-aminobenzenesulfonic acid) is available from the NIST WebBook. nist.gov This data can be used to estimate the thermodynamic properties of this compound, as the additional methylene (B1212753) group has a well-characterized contribution to thermodynamic parameters.

The standard enthalpy of formation (ΔfH°solid) and the standard enthalpy of combustion (ΔcH°solid) for sulfanilic acid are provided in the table below.

| Compound | Property | Value (kJ/mol) | Reference |

| Sulfanilic Acid | ΔfH°solid | -612.3 ± 1.0 | nist.gov |

| Sulfanilic Acid | ΔcH°solid | -3351.2 ± 0.5 | nist.gov |

This thermodynamic data is fundamental for calculating the enthalpy changes of reactions involving sulfanilic acid and, by extension, for estimating the feasibility and energy balance of derivatization reactions of this compound. For example, the thermodynamics of nucleic acid 'shape readout' by aminosugars have been studied, providing a framework for understanding the binding thermodynamics of aminosulfonic acids to biological macromolecules. nih.gov

Research Applications of 4 Aminomethyl Benzenesulfonic Acid in Bioanalytical and Material Sciences

Fluorogenic Probes for Biomolecular Detection and Imaging

4-(Aminomethyl)benzenesulfonic acid (ABS) has emerged as a significant reagent in bioanalytical chemistry, particularly in the development of fluorogenic probes for detecting and quantifying specific biomarkers associated with oxidative stress. Its unique chemical properties allow for the sensitive and specific labeling of modified biomolecules.

Application in Fluorogenic Tagging of Protein 3-Nitrotyrosine (B3424624) Residues in Biological Tissues

A novel and significant application of this compound is in the fluorogenic tagging of 3-nitrotyrosine (3-NT). nih.gov 3-NT is a key biomarker for nitroxidative stress, which is implicated in various inflammatory and degenerative diseases, as well as biological aging. nih.govnih.gov The analytical detection of protein-bound 3-NT is often challenging because it typically exists in low concentrations within complex biological samples. nih.gov

The method utilizes ABS to chemically derivatize 3-NT residues within proteins and peptides in fixed biological tissues, such as brain sections. nih.govuni.lu This chemical tagging approach serves as a powerful tool for imaging nitrated proteins. nih.gov The procedure has been successfully applied to visualize protein nitration in sections from adult rat cerebellum, a region of the brain where protein nitration is of significant interest. nih.govmdpi.com This technique allows for the precise localization of nitrated proteins within different cell layers, such as the molecular, Purkinje, and granule cell layers of the cerebellar cortex. nih.govchemicalbook.com

Development of Quantitative Analytical Methods for Protein Tyrosine Nitration

Beyond qualitative imaging, the fluorogenic tagging of 3-NT with ABS forms the basis of a robust quantitative analytical method. nih.govnih.gov The strategy involves a two-step process: first, the nitro group of the 3-NT residue is selectively reduced to an amino group, forming 3-aminotyrosine (B249651) (3-AT). nih.govnih.gov This is followed by a reaction with ABS, which converts the 3-AT into a highly fluorescent product. nih.gov

This method has been validated for the quantitative analysis of tyrosine nitration in model proteins, such as rabbit muscle phosphorylase b, and in complex protein mixtures derived from cultured C2C12 cells exposed to peroxynitrite. nih.gov The high sensitivity of the fluorescent tag allows for reliable quantification, with a detection limit of approximately 1 picomole of 3-NT by fluorescence spectrometry. nih.gov When analyzing nitropeptides, the apparent limit of detection is around 12 pmol, which increases to 40 pmol when analyzed within a complex matrix of 100 μg of digested cell proteins. nih.gov The fluorescent derivatives are also compatible with liquid chromatography-mass spectrometry (LC-MS-MS) analysis, which permits the sequence-specific characterization of protein tyrosine nitration sites in proteomic studies. nih.gov

| Parameter | Value | Context |

| Analyte | 3-Nitrotyrosine (3-NT) | Biomarker of nitroxidative stress. nih.gov |

| Reagent | This compound (ABS) | Fluorogenic tagging agent. nih.gov |

| Detection Limit (Fluorescence Spectrometry) | ~1 pmol | For 3-NT. nih.gov |

| Detection Limit (Nitro-peptides alone) | ~12 pmol | Apparent LOD. nih.gov |

| Detection Limit (Nitro-peptides in cell digest) | ~40 pmol | Apparent LOD in 100 µg protein. nih.gov |

Mechanistic Insights into Fluorescent Product Formation and Quantum Yield Enhancement

The chemical mechanism underlying this fluorogenic tagging process is well-defined. The initial and crucial step is the selective reduction of the 3-nitrotyrosine residue to 3-aminotyrosine. nih.govnih.gov This is typically achieved using a reducing agent like sodium dithionite. nih.gov

The subsequent reaction involves the newly formed 3-aminotyrosine, this compound, and an oxidizing agent such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an alkaline buffer (pH 9.0). nih.govnih.gov This reaction leads to the formation of a single, highly fluorescent 2-phenylbenzoxazole (B188899) product. nih.govuni.lu Mass spectrometry analysis has revealed that this final fluorescent product incorporates two molecules of ABS for each original 3-NT residue. nih.gov

The resulting benzoxazole (B165842) derivative exhibits strong fluorescence, with excitation and emission maxima at approximately 360 nm and 490 nm, respectively. nih.gov The reaction is highly efficient, with conversion yields greater than 95%. nih.gov A key feature of this probe is its exceptionally high fluorescence quantum yield, which has been measured at 0.77 ± 0.08, contributing to the method's high sensitivity. nih.gov

| Property | Value |

| Reaction Product | 2-Phenylbenzoxazole derivative nih.gov |

| Stoichiometry | 2 ABS molecules per 1 3-NT residue nih.gov |

| Fluorescence Excitation Max | 360 ± 2 nm nih.gov |

| Fluorescence Emission Max | 490 ± 2 nm nih.gov |

| Quantum Yield (Φ) | 0.77 ± 0.08 nih.gov |

| Reaction Yield | >95% nih.gov |

Comparative Studies with Traditional Immunofluorescence Techniques for Biomarker Visualization

The ABS-based fluorogenic derivatization method has been directly compared with traditional immunofluorescence (immunohistochemistry) techniques that use anti-3-NT antibodies for biomarker visualization. nih.govuni.lu Studies on rat cerebellar tissue showed that the chemical derivatization with ABS produced a labeling pattern very similar to that obtained with antibody staining, with Purkinje cells being the most intensely labeled in both cases. nih.govchemicalbook.com

However, the chemical method offers distinct advantages. Images obtained through ABS derivatization generally display higher contrast and improved resolution compared to those from immunolabeling. nih.govuni.lu This makes the fluorogenic tagging technique a valuable alternative and a complementary approach to immunohistochemistry for imaging protein nitration in cells and tissues. nih.govuni.lu It can be particularly useful in dual-labeling experiments, allowing for the cellular co-localization of nitrated proteins with other proteins of interest that are targeted by specific antibodies. nih.govchemicalbook.com

Role as a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecules and Reagents

This compound possesses two key functional groups—a primary aminomethyl group and a sulfonic acid group—attached to a stable benzene (B151609) ring, making it a versatile chemical building block. uni.lu The amino group can undergo a wide range of reactions, such as the formation of amides or Schiff bases, while the sulfonic acid moiety imparts high water solubility and can be converted into derivatives like sulfonamides or sulfonate esters.

This structural framework is characteristic of sulfonamide-based compounds, which are a cornerstone in medicinal chemistry. While direct, extensive examples of this compound as a starting precursor in complex syntheses are not elaborately detailed in the surveyed literature, the utility of the benzenesulfonamide (B165840) scaffold it represents is well-established. For instance, related structures like 4-amino-N-(diaminomethylene) benzenesulfonamide and 4-(2-aminoethyl)benzenesulfonamide (B156865) serve as precursors for synthesizing libraries of potent enzyme inhibitors, including those targeting acrosin and carbonic anhydrases. The strategic placement of functional groups on the benzene ring is crucial for creating molecules with specific biological activities and selectivities. Therefore, this compound represents a valuable scaffold for developing novel therapeutic agents and specialized chemical reagents.

Research on this compound Faces Data Scarcity in Key Application Areas

Comprehensive research into the specific applications of the chemical compound this compound reveals a significant lack of detailed, publicly available scientific literature and data. While the compound's bifunctional nature, possessing both an acidic sulfonic acid group and a basic aminomethyl group, suggests potential utility in various scientific fields, specific research findings, particularly for the requested applications in advanced materials, catalysis, and polymer science, are not sufficiently documented in accessible scientific databases and publications.

Efforts to gather in-depth information on the utilization of this compound for the development of new materials with tailored properties, its exploration in catalysis and surface functionalization, and its investigation as a component in polymer science have been unsuccessful. The available information often pertains to related compounds, such as other isomers of aminobenzenesulfonic acid or different sulfonated and aminated molecules, making a focused and scientifically accurate article on this compound, as per the specified outline, unfeasible at this time.

Therefore, while the molecular structure of this compound holds promise for a range of applications, the current body of scientific literature does not provide the specific and detailed evidence required to address the user's query comprehensively. Further research and publication in these specific areas are needed before a detailed article can be responsibly generated.

Solution Thermodynamics and Phase Equilibria of 4 Aminomethyl Benzenesulfonic Acid

Solubility Studies in Diverse Solvent Systems and Mixed Solvents

Future research would need to focus on experimentally determining the solubility of 4-(aminomethyl)benzenesulfonic acid in a range of pure solvents with varying polarities, such as water, alcohols (methanol, ethanol, propanol isomers), ketones, and esters, at various temperatures. Additionally, studies in binary or ternary mixed solvent systems would provide critical data on cosolvency or antisolvent effects, which are vital for controlling crystallization. The generation of comprehensive solubility data tables would be the primary output of such research.

Thermodynamic Modeling of Solid-Liquid Equilibria

Following the acquisition of experimental solubility data, the next step would involve the application of thermodynamic models to correlate the experimental points. The selection of an appropriate model would depend on the nature of the solute-solvent systems. For instance, the NRTL model is often effective for non-ideal solutions. The successful correlation of solubility data would allow for the interpolation and extrapolation of solubility under different conditions and provide a deeper understanding of the phase behavior of the system.

Investigation of Intermolecular Interactions in Solution and Their Influence on Solubility

To comprehend the solubility behavior at a molecular level, investigations into the intermolecular interactions between this compound and the solvent molecules would be essential. Spectroscopic techniques, such as FTIR and NMR, combined with computational studies, could elucidate the nature and strength of hydrogen bonding and other non-covalent interactions. Understanding these interactions is key to explaining the observed solubility trends and the thermodynamic properties of the solution. The calculation of mixing thermodynamic properties, derived from the parameters of the correlated thermodynamic models, would provide quantitative insights into the spontaneity and energy changes associated with the dissolution process.

Future Research Trajectories and Emerging Paradigms for 4 Aminomethyl Benzenesulfonic Acid

Design and Synthesis of Next-Generation Functionalized Derivatives

The inherent reactivity of the amino group and the aromatic ring of 4-(aminomethyl)benzenesulfonic acid serves as a foundation for the synthesis of a wide array of functionalized derivatives. Research in this area is geared towards creating molecules with tailored properties for specific applications, ranging from catalysis to medicinal chemistry.

A primary strategy involves the modification of the aminomethyl group. This can be achieved through reactions such as N-acylation, N-alkylation, or conversion into amides and sulfonamides. For instance, the synthesis of novel amide-based analogues of biologically active compounds like combretastatin (B1194345) A-4 has been explored, where the introduction of specific amide functionalities aims to enhance antiproliferative activity. nih.govresearchgate.net The design of these derivatives often involves creating complex structures that can interact with biological targets like tubulin. nih.govresearchgate.net

Another significant approach is the functionalization of the benzene (B151609) ring. Electrophilic substitution reactions can introduce additional functional groups, altering the electronic properties and steric profile of the molecule. This allows for the creation of derivatives with enhanced capabilities, such as improved catalytic activity when integrated into larger systems. For example, magnetic heterogeneous nanocatalysts have been synthesized using functionalized organosilica, demonstrating the utility of such derivatives in promoting green chemical reactions like the synthesis of dibenzo researchgate.netnih.govdiazepines. researchgate.net

The development of these next-generation derivatives often relies on multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of highly functionalized molecules. researchgate.net This approach is crucial for building libraries of compounds for screening and identifying new leads for therapeutic agents. researchgate.net Furthermore, computational methods and in silico modeling are increasingly used to guide the design of these novel derivatives, predicting their properties and interactions before synthesis. nih.gov

Table 1: Examples of Functionalized Derivatives and Synthetic Strategies

| Derivative Class | Synthetic Strategy | Target Application | Research Finding |

|---|---|---|---|

| Amide-based Analogues | N-acylation of the amino group | Anticancer agents (tubulin inhibitors) | Novel amide-based combretastatin A-4 analogues showed potent antiproliferative activity and induced cell cycle arrest. nih.govresearchgate.net |

| Sulfonamide Derivatives | Reaction with sulfonyl chlorides | Antibacterial agents, Supramolecular receptors | Benzenesulfonamide (B165840) derivatives have been shown to bind anions, and others possess antibacterial properties against resistant strains. nih.govrsc.org |

| Functionalized Organosilica | Covalent attachment to a silica (B1680970) support | Heterogeneous catalysis | Magnetic 4-aminobenzenesulfonic acid-functionalized periodic mesoporous organosilica acts as a highly efficient and reusable catalyst. researchgate.net |

Advanced Applications in High-Throughput Bioanalytical Platforms

The unique properties of this compound and its derivatives make them valuable components in the development of advanced high-throughput bioanalytical platforms. Their application spans techniques such as capillary electrophoresis (CE) and the fabrication of biosensors.

In capillary electrophoresis, a powerful technique for separating and analyzing amino acids and other biomolecules, this compound can be used as a background electrolyte (BGE) component. nih.govscribd.com Its zwitterionic nature helps in controlling the electroosmotic flow and achieving high-resolution separations. The separation of amino acid enantiomers, which is critical due to the distinct biological roles of D- and L-amino acids, can be achieved using CE with chiral selectors, and compounds like 4-aminobenzenesulfonic acid can play a role in optimizing these separations. nih.gov The use of CE for analyzing amino acids in biological fluids and protein hydrolysates is a significant area of bioanalytical research. nih.gov

The functional groups of this compound also allow for its use as a derivatizing agent. By reacting with analytes that lack a chromophore, it can render them detectable by UV-Vis spectrophotometry, a common detection method in CE and high-performance liquid chromatography (HPLC). scribd.comresearchgate.net

In the realm of biosensors, functionalized derivatives are employed to modify sensor surfaces, such as electrodes or nanoparticles, to enhance sensitivity and selectivity. nih.gov For example, the sulfonic acid group can be used to anchor the molecule onto a surface, while the amino group is available for the covalent attachment of biorecognition elements like antibodies or aptamers. nih.gov These antibody-based biosensors, or immunosensors, are widely used for detecting disease biomarkers and pathogens. nih.gov The ability to create functionalized surfaces is key to developing robust and reliable diagnostic tools.

Table 2: Applications in Bioanalytical Platforms

| Bioanalytical Platform | Role of this compound/Derivative | Analyte/Application | Key Finding |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Background Electrolyte (BGE) component | Amino acids, organic anions | Use of aromatic carboxylates and sulfonates as BGEs enables effective separation and high detection sensitivity with indirect UV detection. scribd.com |

| CE / HPLC | Derivatizing agent | Amino acids lacking a chromophore | Derivatization allows for sensitive detection of amino acids and other biomolecules. nih.govnih.gov |

| Biosensors | Surface modification agent | Disease biomarkers, pathogens | Functional groups allow for immobilization of biorecognition molecules (e.g., antibodies) on sensor surfaces. nih.gov |

Integration into Supramolecular Assemblies and Nanosystems

The future of materials science and nanotechnology increasingly relies on the principles of self-assembly, where molecules spontaneously organize into well-defined, functional structures. This compound is an exemplary building block for such supramolecular assemblies and nanosystems due to its capacity for forming multiple, directional, non-covalent interactions.

The sulfonate group is a powerful hydrogen bond acceptor, readily interacting with hydrogen bond donors like amino and hydroxyl groups. rsc.org This property is fundamental to the formation of robust hydrogen-bonding motifs, which can direct the assembly of molecules into one-, two-, or three-dimensional networks. researchgate.netrsc.org The interplay between the amino donor and sulfonate acceptor on the same molecule allows for the creation of intricate, self-complementary structures.

Furthermore, the combination of ionic groups (NH3+ and SO3-) and an aromatic ring enables the formation of supramolecular gels in various solvents. acs.org These gels are formed through a combination of hydrogen bonding, ionic interactions, π–π stacking of the benzene rings, and solvophobic forces. acs.org Such materials are being investigated for applications in analyte sensing and pollutant removal. acs.org

In the field of nanosystems, this compound and its derivatives can be used to functionalize the surface of nanoparticles, such as those made of gold or silica, and to create nanocarriers like nanoliposomes. nih.govnih.govnih.gov This surface modification can improve the stability and solubility of the nanoparticles in aqueous environments and provide anchor points for attaching targeting ligands for applications like targeted drug delivery. nih.gov For example, amino sulfonic acid-functionalized graphene oxide has been synthesized as a potential nanocarrier for anticancer drugs. nih.gov The integration of these molecules into nanosystems is a key strategy for developing smart materials that can respond to their environment.

Table 3: Role in Supramolecular Assemblies and Nanosystems

| Assembly/System | Key Interactions Involving 4-AMBS | Emerging Application | Research Insight |

|---|---|---|---|

| Supramolecular Gels | Hydrogen bonding, ionic interactions, π–π stacking | Analyte sensing, pollutant removal | Two-component systems of sulfonic acids and organic amines can form gels in multiple solvents, driven by a network of non-covalent interactions. acs.org |

| Crystal Engineering | Hydrogen bonding, metal coordination | Design of functional solids | The sulfonate group is a versatile synthon in crystal engineering, forming robust hydrogen-bonding motifs with N-H donors. rsc.org |

| Functionalized Nanoparticles | Covalent attachment via amino or sulfonate group | Targeted drug delivery, catalysis | Surface modification of nanoparticles improves stability and allows for the attachment of targeting ligands or catalytic moieties. researchgate.netnih.gov |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The true potential of this compound is realized at the convergence of chemistry, biology, and materials science. wiley.comavs.org Its versatility allows researchers from these distinct fields to collaborate on creating advanced functional systems. This interdisciplinary approach is essential for tackling complex challenges in medicine, environmental science, and technology. frontiersin.org

Chemistry provides the tools for the rational design and synthesis of novel derivatives with precisely controlled properties. nih.govresearchgate.net This includes developing efficient synthetic routes, such as multicomponent reactions, and using computational modeling to predict molecular behavior. researchgate.netnih.gov

Biology drives the application of these new molecules. Functionalized derivatives are being evaluated as novel therapeutic agents, for example, by targeting specific cellular machinery like tubulin in cancer cells. nih.govresearchgate.net In diagnostics, these molecules are integral to the development of high-sensitivity biosensors and advanced bioanalytical separation techniques for monitoring disease states. nih.govnih.gov

Materials Science focuses on integrating these molecules into larger, functional architectures. wiley.comnih.gov This involves creating responsive materials like supramolecular gels, functionalizing the surfaces of nanoparticles for targeted therapies, and engineering biomechano-interactive interfaces for tissue engineering and soft robotics. acs.orgnih.govnih.gov The study of how these materials interact with biological systems is a rapidly growing field. avs.orgfrontiersin.org

A prime example of this interdisciplinary synergy is the development of smart drug delivery systems. Chemists synthesize a derivative of this compound, which is then used by materials scientists to functionalize a nanoparticle. nih.gov This nanosystem is then studied by biologists for its ability to target specific cells or tissues and release a therapeutic payload in response to a biological stimulus. nih.gov This seamless integration of expertise is paving the way for next-generation technologies with unprecedented capabilities.

Q & A

Q. What are the standard synthetic routes for 4-(aminomethyl)benzenesulfonic acid (ABS) and its derivatives?

ABS is typically synthesized via diazotization and azo coupling reactions. For example, derivatives like (E)-4-((4-hydroxybenzylidene)amino)benzenesulfonic acid are prepared by reacting substituted benzaldehydes with 4-aminobenzenesulfonic acid under reflux conditions in ethanol, followed by purification via recrystallization . Control of pH and temperature is critical to avoid side reactions, such as over-oxidation or premature cross-linking.

Q. Which analytical techniques are most effective for characterizing ABS and its derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm tautomeric forms (e.g., distinguishing between azo and hydrazone tautomers) via chemical shifts and splitting patterns .

- Mass Spectrometry (ESI-MS) : Critical for identifying oxidation products (e.g., DOPA derivatives) and cross-links in protein aggregation studies .

- Chromatography (SEC/HPLC) : Size exclusion chromatography (SEC) quantifies aggregation levels, while HPLC monitors reaction progress and purity .

Q. How can ABS be utilized in biochemical assays to detect oxidative modifications?

ABS is employed as a fluorogenic tag for detecting 3-nitrotyrosine in proteins. The protocol involves derivatizing oxidized proteins with ABS under alkaline conditions (pH 9–10), followed by fluorescence quantification or LC-MS analysis to localize nitration sites .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reactivity data of ABS derivatives under varying pH conditions?

Conflicting reactivity (e.g., enhanced sulfonation vs. side reactions) can be addressed by:

- pH-controlled kinetic studies : Monitor reaction intermediates via time-resolved UV-Vis spectroscopy.

- Computational modeling : Use DFT calculations to predict protonation states of the sulfonic acid group, which influence nucleophilic reactivity .

- Cross-validation : Compare results from multiple techniques (e.g., NMR for tautomer identification and LC-MS for byproduct analysis) .

Q. How can mechanistic pathways involving ABS in metal-catalyzed oxidation (MCO) systems be validated?

MCO studies (e.g., copper/ascorbate systems) require:

- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into DOPA residues.

- Cross-link mapping : ESI-MS/MS identifies covalent aggregates via Michael adducts formed between oxidized tyrosine residues and ABS-derived intermediates .

- pH modulation : Adjusting pH (e.g., from 7.4 to 5.0) reveals pH-dependent aggregation kinetics .

Q. What methodologies optimize the synthesis of complex ABS-based azo dyes for optoelectronic applications?

Key steps include:

- Stepwise coupling : Sequential azo bond formation to avoid steric hindrance (e.g., synthesizing disodium salts with multiple azo groups) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Dialysis or ion-exchange chromatography removes unreacted sulfonic acid residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.